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molecular formula C9H6INO B1314672 6-Iodoquinolin-2-ol CAS No. 99455-01-3

6-Iodoquinolin-2-ol

Cat. No. B1314672
M. Wt: 271.05 g/mol
InChI Key: HRQARRHZNIORQE-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

A solution of 2-[1H]-quinolone (2.0 g) and silver sulphate (2.14 g) in concentrated sulphuric acid (15.0 cm3) was stirred at room temperature during the addition of iodine (3.5 g). After heating at 50° for 24 hours the mixture was poured onto ice, the solution was neutralised with solid sodium carbonate and the solid was filtered off. This material was chromatographed on silica (Merck "MK 60.9385") eluting with chloroform to affford a residue which was recrystallised from methanol to give 6-iodo-2-[1H]-quinolone, m.p. 261°, (0.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]1=[O:11].[I:12]I.C(=O)([O-])[O-].[Na+].[Na+]>S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Ag+2]>[I:12][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[NH:1][C:2](=[O:11])[CH:3]=[CH:4]2 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C(C=CC2=CC=CC=C12)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
II
Name
Quantity
15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.14 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating at 50° for 24 hours the mixture
Duration
24 h
ADDITION
Type
ADDITION
Details
was poured onto ice
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
This material was chromatographed on silica (Merck "MK 60.9385")
WASH
Type
WASH
Details
eluting with chloroform
CUSTOM
Type
CUSTOM
Details
was recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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